CID 86748263
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |
|---|---|
CAS No. |
16690-92-9 |
Molecular Formula |
C5H9NNaO4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
disodium;(2S)-2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |
InChI Key |
UVZZAUIWJCQWEO-DFWYDOINSA-N |
impurities |
Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.[Na] |
boiling_point |
225 °C (decomposes) |
Color/Form |
White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
density |
26.2 (saturated water solution at 20 °C) |
melting_point |
450 °F (Decomposes) (NTP, 1992) |
Other CAS No. |
16690-92-9 68187-30-4 142-47-2 16177-21-2 |
physical_description |
White, practically odourless crystals or crystalline powder |
Pictograms |
Irritant |
Related CAS |
28826-18-8 |
solubility |
Freely soluble in water; practically insoluble in ethanol or ether |
Synonyms |
Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |
Origin of Product |
United States |
Advanced Research Directions in Sodium L Glutamate Biology
Comprehensive Molecular Characterization of Receptor-Ligand Interactions Beyond Canonical Binding Sites
Recent advancements in structural biology and computational modeling have unveiled a landscape of L-glutamate receptor interactions that extends far beyond the traditionally understood orthosteric, or canonical, binding sites. This new frontier of research is focused on allosteric modulation, where ligands bind to topographically distinct sites on the receptor to fine-tune its activity. These allosteric sites offer a more subtle and potentially more therapeutically advantageous way to control receptor function compared to direct activation or inhibition.
One of the most intensely studied areas is the allosteric modulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, both of which are critical for synaptic plasticity, learning, and memory. rupress.orgjneurosci.org For NMDA receptors, the amino-terminal domain (ATD) has emerged as a key hub for allosteric modulation. rupress.org This domain is a major structural determinant of subtype-specific variations among NMDA receptors, and molecules that bind here can profoundly alter receptor activity. rupress.org
Positive allosteric modulators (PAMs) of AMPA receptors, on the other hand, have been shown to bind at the interface between the glutamate-binding subunits. jneurosci.org These molecules can slow the deactivation of the receptor and reduce its desensitization, effectively prolonging the synaptic current. jneurosci.org Structural studies have identified a novel binding pocket for PAMs like aniracetam and CX614 at the dimer interface and interdomain hinge of the GluR2 ligand-binding core. jneurosci.org This binding stabilizes the receptor in its active state. jneurosci.org
Metabotropic glutamate (B1630785) receptors (mGluRs) have also been a major focus of allosteric modulator research. nih.gov A large number of subtype-selective allosteric modulators for mGluRs have been identified, with the majority thought to bind within the transmembrane regions of the receptor. nih.gov This approach has proven highly successful for achieving selectivity among the eight different mGluR subtypes, a significant challenge when targeting the highly conserved orthosteric glutamate binding site. youtube.com
The table below summarizes key findings related to non-canonical binding sites on glutamate receptors.
| Receptor Subtype | Allosteric Binding Site Location | Class of Modulator | Functional Effect |
| NMDA | Amino-Terminal Domain (ATD) | Various | Subtype-specific modulation of receptor activity rupress.org |
| AMPA (GluR2) | Dimer interface and interdomain hinge | Positive Allosteric Modulators (PAMs) | Slows deactivation and reduces desensitization jneurosci.org |
| mGluRs | Transmembrane domains | Positive and Negative Allosteric Modulators (PAMs & NAMs) | Subtype-selective modulation of receptor signaling nih.gov |
These discoveries are paving the way for the development of novel therapeutic agents with greater specificity and potentially fewer side effects than traditional orthosteric ligands. The ability to fine-tune the activity of specific glutamate receptor subtypes holds immense promise for treating a range of neurological and psychiatric disorders.
Genetic and Evolutionary Studies of L-Glutamate Sensing Systems Across Diverse Organisms
The story of L-glutamate sensing is a tale of deep evolutionary time, with its origins traceable to primitive signaling mechanisms that existed even before the divergence of plants and animals. oup.com Comparative genomics and phylogenetic studies have revealed a remarkable diversity and complexity in glutamate receptor evolution, challenging the long-held vertebrate-centric classification.
Traditionally, ionotropic glutamate receptors (iGluRs) in vertebrates are grouped into six classes. However, exhaustive phylogenetic studies across the metazoan kingdom have revealed a much richer picture, with at least ten classes of iGluRs and an additional class of metabotropic receptors. elifesciences.org This suggests that the glutamate receptors found in vertebrates represent only a fraction of the total diversity that has evolved. elifesciences.org In fact, more than 20 evolutionarily distinct families of iGluRs have been identified in eukaryotes. nih.gov
A landmark study reclassified iGluRs into four subfamilies, including two newly proposed ones named Epsilon and Lambda. elifesciences.orgresearchgate.net The Epsilon receptors are particularly noteworthy as they are found broadly across both bilaterian and non-bilaterian animals, indicating an ancient origin. researchgate.net Furthermore, some Epsilon receptors are activated by glycine, similar to NMDA receptors, highlighting convergent evolutionary pathways. elifesciences.org
The table below presents a revised classification of metazoan ionotropic glutamate receptors, reflecting recent evolutionary findings.
| Proposed Subfamily | Included Classes (Examples) | Key Evolutionary Features |
| NMDA | NMDA | Specialized role in vertebrates, activated by glutamate and a co-agonist (glycine or D-serine) elifesciences.org |
| AKDF | AMPA, Kainate, Delta, Phi | Combines three subfamilies from the previous model elifesciences.org |
| Epsilon | - | Found in both bilaterian and non-bilaterian animals; some are activated by glycine elifesciences.orgresearchgate.net |
| Lambda | - | Exclusive to sponges (phylum Porifera) researchgate.net |
Interestingly, studies comparing glutamate-sensing genes to glutamate metabolism genes across human populations have found that the sensing genes are more conserved. nih.govresearchgate.net This suggests that glutamate-sensing is under stronger functional constraint, highlighting its fundamental importance. nih.govresearchgate.net While there are significant differences in glutamate metabolism genes between, for example, African and East Asian populations, the genes for glutamate sensing show no such clear distinctions. nih.govkarger.com This points to a conserved core function of glutamate perception throughout human evolution. nih.govresearchgate.net
These genetic and evolutionary insights are not merely academic; a better understanding of the diversity of glutamate receptors could provide neuroscientists with new tools to probe the nervous system and may reveal novel targets for therapeutic intervention. elifesciences.org
Mechanistic Insights into Cellular L-Glutamate Homeostasis Regulation in Specialized Cells
The concentration of L-glutamate in the extracellular space of the central nervous system is tightly controlled, a necessity for ensuring high-fidelity synaptic transmission and preventing the neuronal damage that can result from excessive receptor activation, a phenomenon known as excitotoxicity. uzh.chnih.gov This delicate balance is maintained by a sophisticated interplay of transporters and enzymes, primarily within astrocytes and neurons.
A key player in this process is a family of glutamate transporters known as excitatory amino acid transporters (EAATs). uzh.chnih.gov These transporters are responsible for clearing glutamate from the synaptic cleft and are located on both neurons and glial cells, with astrocytes accounting for the uptake of an estimated 80-90% of extracellular glutamate. oup.com There are five subtypes of EAATs, with EAAT2 being predominantly expressed on cells in glutamate-rich brain regions. nih.gov
Once inside astrocytes, glutamate is converted to glutamine by the enzyme glutamine synthetase. oup.com This glutamine is then transported back to neurons, where it is converted back into glutamate by glutaminase, completing the so-called "glutamate-glutamine cycle". nih.govoup.com This recycling mechanism is crucial for replenishing the neurotransmitter pool. oup.com The rapid conversion of glutamate to glutamine within astrocytes helps maintain a low intracellular glutamate concentration, which in turn facilitates further glutamate uptake. mdpi.com
The table below details the different concentrations of L-glutamate in various cellular and extracellular compartments, illustrating the steep concentration gradients that are actively maintained.
| Compartment | L-Glutamate Concentration |
| Blood | 40–60 μM frontiersin.org |
| Brain Extracellular Fluid | 1–10 μM frontiersin.org |
| Synaptic Cleft (during transmission) | ~1.1 mM researchgate.net |
| Neuron & Astrocyte Cytoplasm | 10–100 mM frontiersin.org |
| Synaptic Vesicles | ~60 mM (neurons), ~20 mM (astrocytes) researchgate.net |
Recent research has also highlighted the diverse mechanisms by which astrocytes can release glutamate, further underscoring their active role in modulating synaptic activity. These release mechanisms include Ca2+-dependent exocytosis, anion channels, and the reversal of uptake transporters under pathological conditions like ischemia. mdpi.com The regulation of these uptake and release processes is complex, involving transcriptional, translational, and post-translational modifications of the transporters and enzymes involved. mdpi.com Understanding these intricate regulatory mechanisms in specialized cells is a critical area of ongoing research, with implications for a host of neurological disorders characterized by glutamate dyshomeostasis.
Systems Biology Approaches to Elucidating Glutamatergic Signaling Networks
The complexity of glutamatergic signaling, with its numerous receptor subtypes, downstream effectors, and regulatory feedback loops, necessitates a systems-level approach for a comprehensive understanding. Systems biology, which integrates experimental data from multiple "omics" platforms with computational modeling, is providing unprecedented insights into the intricate networks that govern glutamate's function.
Multi-omic analyses, combining transcriptomics (the study of all RNA transcripts) and kinomics (the study of the entire set of protein kinases), have been employed to map the molecular changes induced by glutamate excitotoxicity in neuronal cultures. nih.govnih.gov These studies have identified key signaling pathways that are perturbed, such as the MAPK and Wnt pathways, and have pinpointed specific genes and kinases that are significantly altered in response to glutamate-induced stress. nih.govnih.gov For instance, transcriptional analysis has identified BTG2, NPAS4, and CCN1 as some of the most significantly differentially expressed genes following excitotoxic glutamate treatment in neurons. nih.gov
Computational modeling is another powerful tool in the systems biology arsenal. Boolean network models, for example, have been used to simulate the molecular pathways linking dopamine and glutamate receptor systems. nih.gov In these models, each component of the pathway (a "node") is assigned one of two states, "on" or "off," allowing researchers to probe the stability of the network and predict the effects of perturbations, such as the "knockout" of a particular gene. nih.gov Such models can help identify critical nodes within the network that are essential for maintaining its stability, potentially revealing novel drug targets. nih.gov
The table below highlights some of the key pathways and molecules identified through systems biology approaches in the context of glutamate signaling.
| Systems Biology Approach | Key Findings/Identified Components |
| Multi-Omics (Transcriptomics & Kinomics) | - Activation of p38/MAPK and stress-activated MAPK pathways in response to excitotoxicity nih.govnih.gov- Involvement of the Wnt signaling pathway in early axon differentiation and growth nih.gov- Enrichment of pathways related to oxidative stress, actin filament organization, and regulation of apoptosis nih.govresearchgate.net |
| Boolean Network Modeling | - Identification of Ca2+ ions as critical for maintaining the stability of dopamine-glutamate pathway models nih.gov |
By integrating diverse datasets and employing sophisticated modeling techniques, systems biology is moving the field of glutamate research from a reductionist focus on individual components to a more holistic understanding of how these components interact to produce complex physiological and pathological behaviors. This approach holds great promise for unraveling the complexities of brain function and dysfunction.
Novel Biotechnological Applications of L-Glutamate Production and Utilization Beyond Traditional Food Science
While Sodium L-glutamate is most widely known for its role as a flavor enhancer in the food industry, advanced biotechnological research is unlocking new applications for this versatile amino acid and the microorganisms that produce it. The primary workhorse for the industrial production of L-glutamate is the bacterium Corynebacterium glutamicum, a microbe that has been extensively studied and metabolically engineered to achieve high production yields. nih.gov
Current research is focused on expanding the range of feedstocks that can be used for L-glutamate fermentation, moving beyond traditional sugars to more sustainable and cost-effective alternatives. For example, strains of C. glutamicum have been engineered to produce L-glutamate from arabinose, a pentose sugar found in rice straw hydrolysate. nih.gov Similarly, efforts are underway to optimize production from industrial raw materials like sucrose and molasses. nih.gov
Beyond its direct use, L-glutamate is also being explored as a valuable platform chemical—a building block for the synthesis of other commercially important compounds. The metabolic pathways that lead to L-glutamate production in C. glutamicum can be redirected and further engineered to produce a family of related amino acids, including L-arginine, L-citrulline, L-ornithine, and L-proline. nih.gov
Furthermore, the principles of metabolic engineering applied to L-glutamate production are being extended to the synthesis of other valuable bioproducts. By manipulating the central carbon metabolism, such as the flux through the pentose phosphate pathway (PPP) and the Embden-Meyerhof-Parnas (EMP) pathway, researchers can optimize the production of specific target molecules. nih.gov For instance, under L-glutamate producing conditions, the carbon flux distribution between the EMP and PPP is estimated to be around 80:20. nih.gov
The table below provides examples of different products that can be synthesized using engineered Corynebacterium glutamicum, highlighting the versatility of this microbial platform.
| Product | Precursor | Key Engineering Strategy |
| L-Glutamate | α-ketoglutarate | Optimization of central carbon metabolism, transporter engineering |
| L-Arginine | L-Glutamate | Overexpression of arginine biosynthesis genes, deregulation of feedback inhibition |
| L-Ornithine | L-Glutamate | Blocking the conversion of ornithine to citrulline |
| L-Proline | L-Glutamate | Overexpression of proline biosynthesis genes |
These advancements in biotechnology are repositioning L-glutamate from a simple food additive to a key player in the development of a sustainable bio-economy. The continued exploration of microbial metabolic engineering promises to yield an even wider array of valuable chemicals and materials derived from this fundamental amino acid.
Q & A
Q. How can researchers validate the purity and identity of Sodium L-glutamate in experimental preparations?
To ensure purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm, as Sodium L-glutamate lacks intrinsic fluorescence. For identity confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify characteristic peaks: δ 3.6–3.8 ppm (α-proton) and δ 2.1–2.3 ppm (β-protons) . Cross-reference with Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate (COO⁻) stretching bands at ~1,580 cm⁻¹ and ~1,400 cm⁻¹ .
Q. What experimental designs are suitable for studying Sodium L-glutamate’s role in enzymatic cross-linking reactions?
For cellulose cross-linking studies, use a reaction system containing 1,2,3,4-butanetetracarboxylic acid (BTCA), Sodium L-glutamate (catalyst), and cellulose fabric. Optimize parameters via factorial design: pH (8–10), temperature (160–180°C), and catalyst concentration (4–8% w/w). Monitor esterification efficiency via FTIR absorbance at ~1,720 cm⁻¹ (ester carbonyl) and quantify cross-linking density through wrinkle recovery angle (WRA) measurements .
Q. How can Sodium L-glutamate uptake kinetics be quantified in cellular models?
Use radiolabeled [³H]-L-glutamate in sodium-dependent and sodium-independent uptake assays. For neuronal cells (e.g., STHdh striatal models), measure uptake in choline chloride buffer (sodium-free) versus sodium phosphate buffer. Calculate Vmax and Km using Michaelis-Menten kinetics, and validate with competitive inhibitors (e.g., DL-threo-3-hydroxy-aspartate for system X⁻AG transporters) .
Advanced Research Questions
Q. How do contradictory findings on Sodium L-glutamate’s neurotoxic effects arise, and how can they be resolved?
Discrepancies often stem from model specificity (e.g., retinal vs. striatal cells) and dosage regimes. For in vitro neurotoxicity studies, standardize protocols: (1) Use primary neurons (not immortalized lines) to avoid altered transporter expression; (2) Apply glutamate at 0.1–1 mM for ≤24 hours to mimic physiological stress; (3) Control for sodium ion interference by comparing with NMDA receptor antagonists (e.g., MK-801). Reconcile data via meta-analysis of dose-response curves across studies .
Q. What advanced techniques elucidate Sodium L-glutamate’s role in bacterial symport systems?
In Bacillus stearothermophilus, employ membrane potential (ΔΨ) measurements using carbocyanine dyes (e.g., DiSC₃(5)) to quantify H⁺/Na⁺-coupled transport. Validate symport stoichiometry via ionophore titration (e.g., nigericin for H⁺, monensin for Na⁺). For structural insights, use cryo-electron microscopy to resolve transporter conformations in the presence of glutamate and ions .
Q. How can computational models improve understanding of Sodium L-glutamate’s interactions with magnesium in protein synthesis?
Perform quantum-mechanical calculations (density functional theory, DFT) to analyze Mg²⁺-glutamate coordination geometries. Parameterize molecular dynamics (MD) simulations using NMR-derived bond lengths and angles. Validate with spectroscopic data (e.g., Raman shifts at 950–1,000 cm⁻¹ for Mg-O vibrations) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing non-linear kinetics in Sodium L-glutamate transport studies?
For sigmoidal kinetics (e.g., cooperative binding in AcCoA-dependent systems), fit data to the Hill equation: V = V₀ + (Vₘₐₓ [S]ⁿ)/(Kₐⁿ + [S]ⁿ). Use software like GNUPLOT or GraphPad Prism to estimate n (cooperativity coefficient) and Kₐ (apparent affinity). For non-saturating datasets, apply bootstrap resampling to assess parameter uncertainty .
Q. How should researchers design experiments to distinguish between Sodium L-glutamate’s metabolic and signaling roles?
Employ isotopic tracing (¹³C-glutamate) with LC-MS to track incorporation into TCA cycle intermediates (e.g., α-ketoglutarate). Parallelly, use calcium imaging (e.g., Fura-2 AM) or patch-clamp electrophysiology to monitor glutamate-induced ion flux. Control for receptor-mediated effects with selective antagonists (e.g., CNQX for AMPA receptors) .
Data Contradiction Analysis
Q. Why do reported Vmax values for Sodium L-glutamate transporters vary across studies?
Variability arises from differences in (1) expression systems (e.g., oocytes vs. native membranes), (2) assay temperatures (e.g., 25°C for Xenopus oocytes vs. 37°C for mammalian cells), and (3) buffer composition (e.g., chloride ion interference). Standardize conditions using reference substrates (e.g., D-aspartate for system X⁻AG) and report kinetic parameters with ±SEM .
Q. How can conflicting results on Sodium L-glutamate’s catalytic efficiency in cross-linking be addressed?
Discrepancies in esterification efficiency (~40–90% across studies) often reflect cellulose crystallinity differences. Pre-treat fabrics with mercerization (NaOH) to homogenize substrate reactivity. Use X-ray diffraction (XRD) to quantify cellulose I vs. II content and correlate with cross-linking efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
